tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate
Overview
Description
tert-Butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate: is an organic compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. For example, tert-butyl carbamate can be reacted with 4-methyl-1-(methylamino)pentan-3-yl chloride in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted carbamates.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules .
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: In medicinal chemistry, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the additional methylamino and pentan-3-yl groups.
N-Boc-protected amines: These compounds have similar protective groups but different amine structures.
Uniqueness: tert-Butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate is unique due to its specific structure, which allows for selective interactions with biological targets and its utility in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-9(2)10(7-8-13-6)14-11(15)16-12(3,4)5/h9-10,13H,7-8H2,1-6H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPICDIBZAXAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCNC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.